
(R)-(+)-Verapamil-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-Verapamil-d6 is a deuterated form of the well-known calcium channel blocker, Verapamil. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the pharmacokinetic properties of the compound, making it a valuable tool in scientific research, particularly in the fields of pharmacology and drug metabolism studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Verapamil-d6 involves the incorporation of deuterium atoms into the Verapamil molecule. This can be achieved through various synthetic routes, including:
-
Hydrogen-Deuterium Exchange Reactions: : This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the exchange process.
-
Deuterated Reagents: : Another approach is to use deuterated reagents in the synthesis of Verapamil. For example, deuterated benzyl chloride can be used in the alkylation step to introduce deuterium atoms into the final product.
Industrial Production Methods
The industrial production of ®-(+)-Verapamil-d6 follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure the efficient incorporation of deuterium atoms. The final product is then purified using standard techniques such as crystallization, distillation, or chromatography to achieve the desired level of deuteration and purity.
Chemical Reactions Analysis
Types of Reactions
®-(+)-Verapamil-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Tuberculosis Treatment
Recent studies have highlighted the potential of (R)-(+)-Verapamil-d6 as an adjunctive therapy in tuberculosis (TB) treatment regimens. Verapamil inhibits mycobacterial efflux pumps that contribute to drug tolerance, particularly against rifampin, a cornerstone of TB therapy.
- Study Findings : In a clinical trial, participants receiving sustained-release verapamil at doses of 360 mg every 12 hours alongside rifampin demonstrated significant pharmacokinetic alterations. The study found that this dosing strategy could achieve median verapamil exposures comparable to those seen in individuals not taking rifampin, thereby enhancing the efficacy of TB treatment without increasing cardiotoxicity risks .
Dosage Group | Median AUC (0-12h) | Participants | Comments |
---|---|---|---|
120 mg SR | 60.5 ng.hr/mL | 6 | Low exposure levels |
240 mg SR | 349 ng.hr/mL | 6 | Moderate exposure levels |
360 mg SR | 903.1 ng.hr/mL | 18 | High exposure levels achieved |
Antiglycoxidant Activity
Verapamil's potential as an antiglycoxidant agent has been explored through various in vitro models. It has shown significant inhibition of protein glycation and oxidation, which are critical processes in the pathogenesis of diabetes and cardiovascular diseases.
- Mechanism : Molecular docking studies indicated that verapamil preferentially binds to amino acids susceptible to glycoxidative damage, particularly interacting with Janus kinase 2 and nuclear factor-κB pathways . This suggests that verapamil may provide protective effects against oxidative stress and glycation modifications.
Calcium Channel Blockade
As a calcium channel blocker, this compound plays a crucial role in managing cardiovascular conditions such as hypertension and arrhythmias. Its mechanism involves inhibiting calcium influx through L-type calcium channels, leading to vasodilation and reduced myocardial oxygen demand.
Mechanism of Action
®-(+)-Verapamil-d6, like its non-deuterated counterpart, acts as a calcium channel blocker. It inhibits the influx of calcium ions through L-type calcium channels in the cell membrane. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. The compound also affects cardiac muscle cells, reducing heart rate and contractility. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Verapamil: The non-deuterated form of ®-(+)-Verapamil-d6, widely used as a calcium channel blocker.
Diltiazem: Another calcium channel blocker with a similar mechanism of action but different chemical structure.
Amlodipine: A dihydropyridine calcium channel blocker with a longer duration of action.
Uniqueness
®-(+)-Verapamil-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to a slower metabolic rate, potentially resulting in prolonged drug action and reduced formation of toxic metabolites. This makes ®-(+)-Verapamil-d6 a valuable tool in drug development and research.
Biological Activity
(R)-(+)-Verapamil-d6 is a deuterated derivative of verapamil, a well-established calcium channel blocker primarily used in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias. The incorporation of deuterium in its structure not only enhances the compound's stability but also facilitates its tracking in pharmacological studies. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
- Chemical Structure :
- Molecular Formula: C27H32D6N2O4·HCl
- Molecular Weight: Approximately 460.6 g/mol
- Mechanism of Action :
- This compound acts primarily by blocking L-type calcium channels, leading to a reduction in intracellular calcium levels. This action decreases cardiac contractility and vascular tone, contributing to its antihypertensive and antianginal effects.
Calcium Channel Blocking
This compound exhibits significant biological activity as a calcium channel blocker. Its ability to inhibit the influx of calcium ions through L-type calcium channels is crucial for its therapeutic effects:
- Cardiac Effects : Reduces heart rate and myocardial oxygen demand.
- Vascular Effects : Causes vasodilation, reducing systemic vascular resistance.
Pharmacokinetics and Stability
The deuterated nature of this compound allows for enhanced stability and tracking in metabolic studies. This is particularly beneficial for understanding its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug.
Applications in Research
This compound is utilized extensively in pharmacological research due to its unique properties:
- Drug Interaction Studies : It aids in understanding interactions with other drugs, particularly in complex therapeutic regimens.
- Metabolic Studies : The compound's isotopic labeling allows researchers to trace its metabolic pathways more accurately than non-deuterated forms.
Clinical Studies
- Hypertension Treatment :
- Adjunctive Therapy in Tuberculosis :
Pharmacokinetic Studies
A comprehensive analysis highlighted the importance of therapeutic drug monitoring for verapamil due to its narrow therapeutic index. Various analytical methods have been developed to measure plasma concentrations effectively, ensuring optimal dosing and minimizing toxicity risks .
Table 1: Comparison of Biological Activities
Activity Type | This compound | Verapamil (Non-Deuterated) |
---|---|---|
Calcium Channel Blocker | Yes | Yes |
Antihypertensive | Yes | Yes |
Antiarrhythmic | Yes | Yes |
Enhanced Metabolic Tracking | Yes | No |
Table 2: Clinical Study Outcomes
Study Focus | Treatment Group | Outcome |
---|---|---|
Hypertension | Verapamil (240 mg SR) | BP reduction by ~16% |
Tuberculosis | Verapamil + Rifampin | Improved treatment efficacy |
Properties
Molecular Formula |
C27H38N2O4 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/t27-/m1/s1/i1D3,2D3 |
InChI Key |
SGTNSNPWRIOYBX-SFGWWISVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.